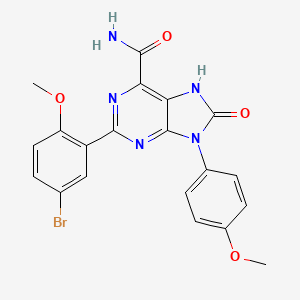
2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16BrN5O4 and its molecular weight is 470.283. The purity is usually 95%.
BenchChem offers high-quality 2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Metabolite Identification
Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has focused on understanding their metabolism in living organisms. For instance, Kanamori et al. (2002) studied the in vivo metabolism of 2C-B in rats, identifying several metabolites and suggesting two main metabolic pathways (Kanamori et al., 2002).
Synthesis and Structural Analysis
The synthesis of related complex organic compounds is a key area of research. Deady and Devine (2006) explored the synthesis of novel annulated products from aminonaphthyridinones, highlighting the diverse potential of such compounds in scientific research (Deady & Devine, 2006). Additionally, Shishkina et al. (2018) examined polymorphic modifications of a related compound, showcasing the importance of structural analysis in drug development (Shishkina et al., 2018).
Radiotracer Development for PET Imaging
Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, developed by Katoch-Rouse and Horti (2003), demonstrate the potential of related compounds in developing radiotracers for positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003).
Anticancer Research
Zhao et al. (2018) synthesized a series of compounds, including 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives, to evaluate their antiproliferative activities against human cancer cell lines. This kind of research underscores the potential of such compounds in developing new cancer treatments (Zhao et al., 2018).
Coordination Compounds and Biological Activity
Gulea et al. (2019) studied the synthesis, structure, and biological activity of coordination compounds of Cobalt(II), Nickel(II), and Copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine Carbothioamides. Such research highlights the intersection of inorganic chemistry and biology, especially in the context of antimicrobial and antifungal activity (Gulea et al., 2019).
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-29-12-6-4-11(5-7-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-9-10(21)3-8-14(13)30-2/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHJUGNBFSXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-2-methoxyphenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2608699.png)
![1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2608700.png)
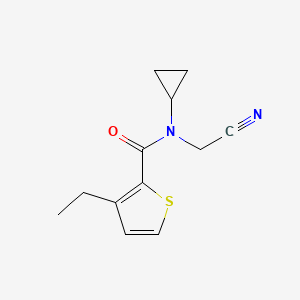
![N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2608706.png)
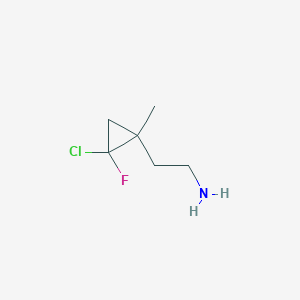
![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B2608711.png)
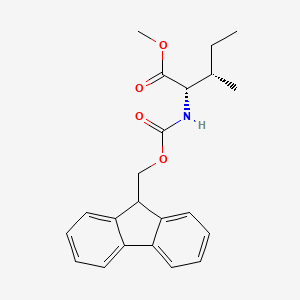

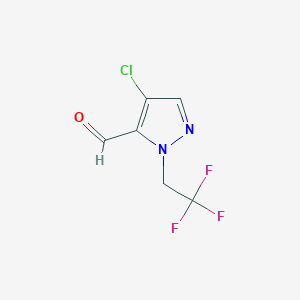

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)
![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)